(4-Bromobenzoyl)sulfamic acid
Description
Structure
3D Structure
Properties
CAS No. |
89782-97-8 |
|---|---|
Molecular Formula |
C7H6BrNO4S |
Molecular Weight |
280.10 g/mol |
IUPAC Name |
(4-bromobenzoyl)sulfamic acid |
InChI |
InChI=1S/C7H6BrNO4S/c8-6-3-1-5(2-4-6)7(10)9-14(11,12)13/h1-4H,(H,9,10)(H,11,12,13) |
InChI Key |
NXFPZTXBZQSDHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NS(=O)(=O)O)Br |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for 4 Bromobenzoyl Sulfamic Acid
Direct Synthesis Approaches to N-Acylsulfamic Acid Frameworks
The most straightforward methods for constructing the N-acylsulfamic acid backbone involve the direct formation of the N-S and N-C bonds. These approaches can be broadly categorized into the acylation of sulfamic acid derivatives and the regioselective functionalization of appropriate precursors.
Acylation Reactions Utilizing 4-Bromobenzoic Acid Derivatives
A primary and widely employed strategy for the synthesis of (4-Bromobenzoyl)sulfamic acid involves the acylation of a suitable sulfonamide precursor with a derivative of 4-bromobenzoic acid. The most common acylating agent for this purpose is 4-bromobenzoyl chloride, owing to its high reactivity. tandfonline.com
The reaction typically proceeds by treating a sulfonamide with 4-bromobenzoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. Various catalysts, including Lewis acids, have been shown to facilitate this transformation, often leading to high yields. semanticscholar.org For instance, metal triflates such as copper(II) triflate (Cu(OTf)₂) have proven to be effective catalysts for the N-acylation of sulfonamides with acyl chlorides. semanticscholar.org
An alternative to acyl chlorides is the use of N-acylbenzotriazoles. These reagents, which can be prepared from the corresponding carboxylic acid, react efficiently with sulfonamides in the presence of a base like sodium hydride to afford N-acylsulfonamides in excellent yields. researchgate.netthieme-connect.de This method is particularly advantageous when the corresponding acyl chloride is unstable or difficult to prepare.
The direct coupling of 4-bromobenzoic acid with a sulfonamide using a coupling agent is another viable route. However, this approach can sometimes require an excess of the carboxylic acid and coupling reagents to achieve good yields.
Regioselective Functionalization of Sulfamic Acid Precursors
Achieving regioselectivity is crucial when functionalizing sulfamic acid and its derivatives, which possess multiple reactive sites. The N-acylation of sulfamic acid itself presents a direct route to N-acylsulfamic acids. While less common than the acylation of pre-formed sulfonamides, direct acylation of sulfamic acid with a reactive acylating agent like 4-bromobenzoyl chloride could theoretically yield the desired product. However, controlling the reaction to prevent side reactions such as O-acylation or the formation of di-acylated products can be challenging.
More advanced strategies involve the use of N-alkylsulfamoyl halides as versatile intermediates. researchgate.net These compounds can be prepared and subsequently acylated to introduce the desired acyl group. This multi-step approach allows for greater control over the final structure of the N-acylsulfamic acid derivative.
Multicomponent Reaction Strategies for Sulfamic Acid Derivative Construction
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a powerful and efficient approach to complex molecules. rsc.org While specific MCRs for the direct synthesis of this compound are not extensively reported, related strategies for the synthesis of other sulfamic acid derivatives highlight the potential of this approach.
For instance, sulfamic acid and its N-alkylated derivatives have been successfully employed as organocatalysts in various MCRs, such as the Biginelli reaction for the synthesis of dihydropyrimidinones. scielo.brscielo.brbohrium.com This demonstrates the compatibility of the sulfamic acid moiety with MCR conditions. It is conceivable that a three-component reaction involving a 4-bromobenzaldehyde (B125591) derivative, a source of the sulfamoyl group, and a third component could be developed to construct the N-acylsulfamic acid framework in a convergent manner.
Furthermore, sulfamic acid has been utilized as a catalyst in the multicomponent synthesis of complex heterocyclic systems, underscoring its versatility in facilitating bond-forming reactions under green conditions. rsc.org
Green Chemistry Principles in the Synthesis of N-Acylsulfamic Acids
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals. researchgate.net In the context of N-acylsulfamic acid synthesis, several green approaches have been explored.
Catalysis: The use of catalytic amounts of reagents instead of stoichiometric quantities is a cornerstone of green chemistry. Sulfamic acid itself has been employed as a mild, efficient, and recyclable catalyst for various organic transformations, including acylation reactions. scielo.brnih.gov This suggests the possibility of auto-catalyzed or sulfamic acid-catalyzed synthesis of N-acylsulfamic acids. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is another important green strategy.
Solvent-Free Reactions: Performing reactions in the absence of a solvent minimizes waste and can lead to improved reaction rates and yields. researchgate.netrsc.org Solvent-free acylation of sulfonamides using microwave irradiation has been reported as an environmentally benign method for the synthesis of N-acylsulfonamides. researchgate.net This approach could be readily adapted for the synthesis of this compound.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of green chemistry. Multicomponent reactions are inherently atom-economical.
Comparative Analysis of Synthetic Pathways for Yield and Selectivity
The choice of synthetic pathway for this compound depends on several factors, including the availability of starting materials, desired purity, scalability, and adherence to green chemistry principles. Below is a comparative analysis of the primary synthetic strategies.
| Synthetic Pathway | Acylating Agent | Catalyst/Base | Typical Yield | Advantages | Disadvantages |
| Direct Acylation of Sulfonamide | 4-Bromobenzoyl chloride | Pyridine (B92270), Triethylamine, or Lewis Acids (e.g., Cu(OTf)₂) | High to Excellent semanticscholar.org | High reactivity, readily available starting materials. | Generates HCl byproduct, may require harsh conditions. |
| Direct Acylation of Sulfonamide | N-(4-Bromobenzoyl)benzotriazole | Sodium Hydride | 76-100% researchgate.netthieme-connect.de | Milder conditions, useful for sensitive substrates. | Requires pre-synthesis of the acylating agent. |
| Solvent-Free Acylation | Acetic Anhydride (B1165640) (analogous) | Ultrasound Irradiation | Good to Excellent | Environmentally friendly, often faster reaction times. | May not be suitable for all substrates, scalability can be an issue. |
| Catalytic Acylation | Acyl Chlorides or Anhydrides | Sulfamic Acid scielo.br | Good to Excellent | Green catalyst, mild conditions. | Catalyst loading may need optimization. |
Direct acylation of a sulfonamide with 4-bromobenzoyl chloride generally offers a high-yielding and straightforward route. The use of N-acylbenzotriazoles provides a milder alternative, which can be beneficial for complex substrates. Green chemistry approaches, such as solvent-free synthesis and the use of sulfamic acid as a catalyst, are highly attractive from an environmental and economic perspective, often providing comparable or even improved yields. Multicomponent reactions, while not yet established for this specific target, hold significant promise for future, more efficient synthetic strategies. The optimal pathway will ultimately be determined by the specific requirements of the synthesis, balancing factors of yield, cost, and environmental impact.
4 Bromobenzoyl Sulfamic Acid As a Key Intermediate in Complex Molecule Synthesis
Strategic Utility in the Construction of Advanced Organic Scaffolds
The primary strategic advantage of (4-Bromobenzoyl)sulfamic acid lies in its bifunctional nature, which allows for programmed, stepwise elaboration into more complex structures. The 4-bromophenyl group acts as a synthetic handle for carbon-carbon and carbon-heteroatom bond formation, most notably through transition-metal-catalyzed cross-coupling reactions. The aryl bromide is readily activated by palladium catalysts, enabling reactions like the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations.
This reactivity allows for the direct linkage of the 4-benzoyl-sulfamic acid core to a wide array of other organic fragments, including aryl, heteroaryl, alkyl, and alkynyl groups. For instance, the Suzuki-Miyaura cross-coupling of a related precursor, 1-(4-bromobenzoyl)-1,3-dicyclohexylurea, with various aryl boronic acids demonstrates the feasibility of this approach to generate complex biaryl scaffolds. nih.gov This strategy is fundamental in the synthesis of compounds for materials science and medicinal chemistry, where the construction of a central biaryl core is often a key step. nih.gov The N-acylsulfamic acid portion of the molecule can either be carried through the coupling reaction unchanged or can be subsequently transformed, providing a secondary point for diversification. This dual reactivity is crucial for building libraries of complex molecules from a single, advanced intermediate.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Scaffold Construction This table is illustrative, based on reactions of the analogous 4-bromobenzoyl moiety.
| Coupling Partner | Reaction Type | Catalyst System (Typical) | Resulting Scaffold Type | Reference |
|---|---|---|---|---|
| Arylboronic Acid | Suzuki-Miyaura | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl | nih.gov |
| Alkene | Heck | Pd(OAc)₂, Ligand (e.g., P(o-tol)₃) | Stilbene / Cinnamate | researchgate.net |
| Terminal Alkyne | Sonogashira | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Aryl-alkyne | d-nb.info |
| Amine (R₂NH) | Buchwald-Hartwig | Pd₂(dba)₃, Ligand (e.g., BINAP) | N-Arylated Amine | d-nb.info |
| Cyclopentyl MgBr | Kumada | Pd(PPh₃)₄ | Aryl-cycloalkane | google.com |
Derivatization Reactions of the Sulfamic Acid Moiety
The N-acylsulfamic acid group, -C(=O)NHSO₃H, is itself a hub of reactivity, offering numerous avenues for derivatization to access a range of important functional groups, including sulfamate (B1201201) esters and amides.
N-acylsulfamic acids can be converted into the corresponding N-acylsulfamate esters and amides through reactions with alcohols and amines, respectively. These transformations typically require the activation of the sulfamic acid. One general and effective method involves the in-situ activation of sulfamic acid salts with triphenylphosphine (B44618) ditriflate, followed by nucleophilic trapping with an alcohol. nih.govnih.govsigmaaldrich.com This approach is notable for its broad substrate scope, accommodating both aliphatic alcohols and phenols to furnish sulfamate esters in good to excellent yields. nih.gov
Alternatively, N-acyl sulfamates can be synthesized by reacting fluorosulfonates with amide precursors, such as potassium trimethylsilyloxyl imidates. organic-chemistry.org This method provides a base-free and efficient route to a wide range of N-acyl sulfamates. organic-chemistry.org The direct reaction of sulfamic acid with alcohols can also yield organosulfates, typically as their ammonium (B1175870) salts, upon heating. wikipedia.orgresearchgate.net The resulting sulfamate esters and amides are valuable functional groups in their own right, finding use as bioactive compounds and as intermediates in further synthetic transformations. nih.gov
Table 2: Methods for the Synthesis of Sulfamate Derivatives
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| N-Alkyl Sulfamic Acid Salt | 1. Triphenylphosphine Ditriflate 2. Alcohol (R-OH) | N-Alkyl Sulfamate Ester | nih.govnih.gov |
| Fluorosulfonate (R-OSO₂F) | Potassium Trimethylsilyloxyl Imidate | N-Acyl Sulfamate | organic-chemistry.org |
| Sulfamic Acid | Alcohol (R-OH), Heat | Ammonium Organosulfate | wikipedia.orgresearchgate.net |
| Sulfamoyl Fluoride | Amine (R₂NH), Ca(NTf₂)₂, DABCO | Sulfamide | organic-chemistry.org |
The N-acylsulfamic acid core exhibits dual electronic character, allowing it to participate in both nucleophilic and electrophilic transformations.
Electrophilic Transformations: The sulfur atom in the sulfamic acid moiety can be rendered highly electrophilic. A classic transformation involves the reaction of a sulfamic acid with a chlorinating agent like phosphorus pentachloride (PCl₅) to generate the corresponding sulfamoyl chloride (-NHSO₂Cl). orgsyn.org This intermediate is a powerful electrophile and readily reacts with a wide range of nucleophiles, including alcohols, phenols, and amines, providing another robust route to sulfamate esters and sulfamides.
Nucleophilic Transformations: While the nitrogen atom is flanked by two electron-withdrawing groups (carbonyl and sulfonyl), it can still exhibit nucleophilic character, particularly in intramolecular reactions. Following deprotonation, the resulting N-anion can participate in cyclization reactions. For example, related N-acyl sulfonamide systems can undergo intramolecular cyclization where the sulfonamide nitrogen atom acts as the nucleophile. beilstein-journals.org This type of reactivity enables the construction of heterocyclic ring systems, a common motif in pharmacologically active molecules.
Cascade and Tandem Reactions Facilitated by this compound
The presence of two distinct reactive centers in this compound makes it an excellent substrate for designing cascade or tandem reactions, where multiple bond-forming events occur in a single pot. Such processes are highly valued in modern synthesis for their efficiency and atom economy.
A hypothetical, yet synthetically plausible, cascade reaction could begin with a palladium-catalyzed transformation at the aryl bromide site. For example, a Larock annulation, a type of domino reaction, could be initiated between the aryl bromide, an alkyne, and a tethered nucleophile. researchgate.net Following the initial coupling and cyclization, the sulfamic acid moiety could be triggered to participate in a subsequent reaction. For instance, an intramolecular reaction with a newly installed functional group could lead to the formation of a complex, fused heterocyclic scaffold. Such palladium-catalyzed dearomatization/sulfonylation cascades have been reported for related systems, highlighting the potential for sulfonyl groups to participate in complex, one-pot transformations. researchgate.net This approach allows for the rapid construction of molecular complexity from a relatively simple, yet strategically functionalized, starting material.
Advanced Spectroscopic and Structural Elucidation of N Acylsulfamic Acids
Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
In the ¹H NMR spectrum of (4-Bromobenzoyl)sulfamic acid, the aromatic protons are expected to exhibit a characteristic AA'BB' splitting pattern due to the para-substitution on the benzene (B151609) ring. The protons ortho to the electron-withdrawing carbonyl group would appear at a downfield chemical shift, typically in the range of 7.8-8.0 ppm, while the protons ortho to the bromine atom would resonate at a slightly more upfield region, around 7.6-7.8 ppm. The proton attached to the nitrogen atom of the sulfamic acid group (N-H) is anticipated to be a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration, but generally expected in the downfield region.
The ¹³C NMR spectrum would provide complementary information. The carbonyl carbon is expected to have a chemical shift in the range of 165-175 ppm. The carbon atom attached to the bromine (C-Br) would likely appear around 128-132 ppm. The other aromatic carbons would have distinct signals, with the carbons ortho and meta to the carbonyl and bromine substituents showing characteristic shifts based on their electronic environments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl Carbon | - | 165-175 |
| Aromatic CH (ortho to CO) | 7.8-8.0 | 130-135 |
| Aromatic CH (ortho to Br) | 7.6-7.8 | 130-135 |
| Aromatic C-CO | - | 135-140 |
| Aromatic C-Br | - | 128-132 |
| N-H | Variable (broad singlet) | - |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which can confirm its molecular formula (C₇H₆BrNO₄S).
The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio). Electron ionization (EI) or electrospray ionization (ESI) could be used to generate ions. The fragmentation pattern would likely involve the cleavage of the N-C bond, leading to the formation of a 4-bromobenzoyl cation. Another plausible fragmentation pathway is the loss of SO₃ from the molecular ion.
Table 2: Predicted Mass Spectrometry Data for this compound
| Analysis | Expected Result |
| Molecular Formula | C₇H₆BrNO₄S |
| Molecular Weight | 294.97 g/mol (for ⁷⁹Br) / 296.97 g/mol (for ⁸¹Br) |
| Isotopic Pattern | M+ and M+2 peaks of approximately equal intensity |
| Major Fragment Ions | [BrC₆H₄CO]⁺, [M-SO₃]⁺ |
Infrared Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. specac.com The IR spectrum of this compound would display several characteristic absorption bands. A strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the region of 1680-1700 cm⁻¹. specac.commasterorganicchemistry.com The sulfonyl group (S=O) would exhibit two strong stretching vibrations, typically around 1350-1400 cm⁻¹ (asymmetric) and 1150-1200 cm⁻¹ (symmetric). The N-H stretching vibration of the sulfamic acid moiety would likely appear as a broad band in the region of 3200-3400 cm⁻¹. specac.com Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ region. masterorganicchemistry.comvscht.cz The presence of a C-Br bond would result in a stretching vibration in the fingerprint region, typically below 700 cm⁻¹.
Table 3: Predicted Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H | Stretch | 3200-3400 (broad) |
| Aromatic C-H | Stretch | 3000-3100 |
| C=O (Amide) | Stretch | 1680-1700 (strong) |
| Aromatic C=C | Stretch | 1400-1600 |
| S=O (Asymmetric) | Stretch | 1350-1400 (strong) |
| S=O (Symmetric) | Stretch | 1150-1200 (strong) |
| C-Br | Stretch | < 700 |
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique can elucidate bond lengths, bond angles, and intermolecular interactions in the solid state. For this compound, a successful crystallographic analysis would reveal the planarity of the benzoyl group and the geometry around the sulfur and nitrogen atoms. It would also provide insights into the crystal packing, which is likely to be influenced by hydrogen bonding involving the N-H and S=O groups, as well as potential halogen bonding involving the bromine atom. While X-ray crystallography is a powerful tool for determining the positions of heavier atoms, locating hydrogen atoms can be more challenging. springernature.com
Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) for Chiral Derivatives
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques used to determine the absolute configuration of chiral molecules. nih.gov this compound itself is an achiral molecule and therefore would not exhibit a VCD or ECD spectrum. However, if a chiral center were introduced into the molecule, for example, by derivatization with a chiral alcohol or amine, the resulting diastereomers or enantiomers could be studied by these methods. VCD and ECD spectra, in conjunction with quantum chemical calculations, can provide a reliable assignment of the absolute stereochemistry of chiral N-acylsulfamic acid derivatives. nih.gov
Mechanistic Elucidation of Reactions Involving 4 Bromobenzoyl Sulfamic Acid
Detailed Reaction Pathway Delineation Using Kinetic Studies
The progress of a reaction is typically monitored over time by measuring the change in concentration of the reactant or a product. Techniques like stopped-flow spectrophotometry can be used to study rapid reactions by tracking changes in UV-Vis absorbance. nih.gov The data obtained are then used to determine the reaction order with respect to each reactant and to calculate the rate constant (k). For instance, a reaction might be found to be first-order in (4-Bromobenzoyl)sulfamic acid and zero-order in a nucleophile, indicating that the nucleophile is not involved in the rate-determining step.
Key research findings from kinetic studies on related sulfamic acid systems show that reaction rates are highly dependent on factors such as temperature, solvent polarity, and pH. rsc.org In acidic conditions, for example, the reaction between nitrous acid and sulfamic acid proceeds via the nitrous acidium ion attacking the sulfamate (B1201201) ion. rsc.org By studying the reaction of this compound under various conditions, a comprehensive rate law can be established. Furthermore, determining the activation parameters (Enthalpy of Activation, ΔH‡, and Entropy of Activation, ΔS‡) by measuring the rate constant at different temperatures allows for a deeper understanding of the transition state's nature.
| Temperature (K) | Initial Concentration [M] | Observed Rate Constant, kobs (s-1) | Proposed Rate-Determining Step |
|---|---|---|---|
| 323 | 0.05 | 1.2 x 10-4 | Unimolecular rearrangement |
| 333 | 0.05 | 3.5 x 10-4 | |
| 343 | 0.05 | 9.8 x 10-4 |
Computational Chemistry for Transition State Analysis
Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful tool for exploring reaction mechanisms at the molecular level. It allows for the characterization of stationary points on the potential energy surface, including reactants, intermediates, products, and, most importantly, transition states.
For this compound, computational models can be used to investigate potential reaction pathways, such as a Lossen-type rearrangement which would proceed through a 4-bromobenzoyl nitrene or isocyanate intermediate. Researchers can calculate the geometric structures and energies of all proposed species along the reaction coordinate. researchgate.net A transition state is identified as a first-order saddle point, which possesses exactly one imaginary vibrational frequency corresponding to the motion of atoms along the reaction coordinate. researchgate.net
The calculated energy difference between the reactants and the transition state provides the activation energy barrier (Ea), a critical kinetic parameter. These calculations can predict which of several possible pathways is most energetically favorable. For instance, DFT studies on related compounds have been used to validate reaction mechanisms by comparing calculated energy barriers with experimentally determined activation energies. nih.govresearchgate.net The analysis can also reveal key structural information about the transition state, such as which bonds are breaking and forming.
| Parameter | Reactant (Ground State) | Transition State (TS) | Intermediate (Isocyanate) |
|---|---|---|---|
| Relative Energy (kcal/mol) | 0.0 | +25.4 | -10.2 |
| N-S Bond Length (Å) | 1.75 | 2.31 | N/A (cleaved) |
| Imaginary Frequency (cm-1) | None | -245i | None |
Isotopic Labeling Studies to Probe Reaction Intermediates
Isotopic labeling is a definitive experimental technique used to trace the fate of specific atoms throughout a chemical reaction. wikipedia.org By replacing an atom in the this compound molecule with one of its heavier isotopes (e.g., ¹³C, ¹⁵N, or ¹⁸O), its position can be tracked in the products and any trapped intermediates. This method provides unambiguous evidence for bond-forming and bond-breaking events and can confirm proposed molecular rearrangements.
For example, in a suspected intramolecular rearrangement where the benzoyl group migrates, the carbonyl carbon could be labeled with ¹³C. The location of the ¹³C label in the final product, determined by ¹³C NMR spectroscopy or mass spectrometry, would confirm whether the migration occurred as predicted. Similarly, to investigate the mechanism of N-S bond cleavage, the nitrogen atom could be labeled with ¹⁵N. nih.gov Observing the distribution of ¹⁵N in the products would elucidate the pathway of the nitrogen atom.
This technique is particularly powerful for distinguishing between intramolecular and intermolecular pathways. If a labeled fragment remains within the same molecule throughout the reaction, it points to an intramolecular process. If the labeled fragment is found in other molecules, it suggests an intermolecular mechanism.
| Objective | Isotope Used | Labeled Position | Analytical Technique | Expected Outcome for Intramolecular Rearrangement |
|---|---|---|---|---|
| Trace nitrogen atom fate | 15N | Sulfamic acid nitrogen | 15N NMR or Mass Spectrometry | 15N is incorporated into the isocyanate intermediate and subsequent products. |
| Confirm benzoyl group migration | 13C | Carbonyl carbon | 13C NMR Spectroscopy | The position of the 13C-enriched signal in the product corresponds to the migrated group. |
Spectroscopic Monitoring of Reaction Progress and Intermediate Formation
Directly observing a chemical reaction as it occurs provides the most compelling evidence for a proposed mechanism. Modern spectroscopic techniques allow for real-time, or in situ, monitoring of reaction mixtures, enabling the detection and characterization of transient intermediates that are key to the reaction pathway. wiley.com
In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. st-andrews.ac.ukrsc.org By conducting the reaction directly within an NMR tube inside the spectrometer, researchers can acquire spectra at regular intervals. This allows for the simultaneous tracking of the disappearance of reactant signals and the appearance of signals corresponding to both intermediates and final products. The integration of these signals provides quantitative data on the concentration of each species over time.
Electrospray Ionization Mass Spectrometry (ESI-MS) is another highly sensitive technique for identifying reaction intermediates, especially those that are charged or can be easily ionized. nih.gov By continuously infusing the reaction mixture into the mass spectrometer, short-lived cationic or anionic intermediates can be detected by their mass-to-charge ratio (m/z), providing direct evidence of their existence. Combining these spectroscopic methods with kinetic and computational studies provides a comprehensive and well-supported picture of the reaction mechanism for this compound.
| Technique | Information Obtained | Advantages |
|---|---|---|
| In situ NMR (1H, 13C, 15N) | Structural information on all species; quantitative concentration data over time. | Provides detailed structural data; non-invasive. st-andrews.ac.uk |
| In situ IR Spectroscopy | Monitors changes in functional groups (e.g., formation of C=N=O stretch of an isocyanate). | Excellent for tracking specific functional group transformations. |
| ESI-MS | Detection of low-concentration, charged, or easily ionizable intermediates. | Extremely high sensitivity for detecting transient species. nih.gov |
Theoretical and Computational Investigations of 4 Bromobenzoyl Sulfamic Acid Systems
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, especially those based on Density Functional Theory (DFT), are fundamental in modern chemistry for investigating the molecular and electronic structure of compounds. uniroma2.it DFT methods are prized for their balance of accuracy and computational cost, making them suitable for studying molecules of practical interest. researchgate.netscispace.com These calculations can elucidate the electronic properties of (4-Bromobenzoyl)sulfamic acid, providing a basis for understanding its stability and reactivity. rsc.org
A key aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the chemical behavior of this compound. researchgate.netresearchgate.net These descriptors provide a quantitative framework for understanding the molecule's interactions. researchgate.net
Key Reactivity Descriptors Derived from DFT:
Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).
Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A)/2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A)/2).
Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system (μ = -χ).
Global Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ²/2η).
These parameters, once calculated, can be used to predict how this compound will interact with other reagents, for example, by identifying the most likely sites for nucleophilic or electrophilic attack. researchgate.net
| Parameter | Formula | Predicted Significance |
|---|---|---|
| HOMO Energy (E_HOMO) | - | Indicates electron-donating capability; localized on electron-rich areas. |
| LUMO Energy (E_LUMO) | - | Indicates electron-accepting capability; localized on electron-poor areas. |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Relates to kinetic stability and chemical reactivity. |
| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Measures the overall electron-attracting power. |
| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Quantifies resistance to deformation of the electron cloud. |
Acidic Strength (pKa) Prediction and Correlation with Catalytic Performance
The acidic strength, quantified by the acid dissociation constant (pKa), is a critical property of this compound, especially concerning its role as a Brønsted acid catalyst. cardiff.ac.uk Computational methods, including quantitative structure-activity relationship (QSAR) models and machine learning algorithms, have become increasingly reliable for predicting pKa values. nih.govresearchgate.net These models leverage a variety of molecular descriptors, such as electronic properties and structural features, to estimate the pKa with a high degree of accuracy. researchgate.net For this compound, the presence of the electron-withdrawing 4-bromobenzoyl group is expected to significantly influence the acidity of the sulfamic acid proton.
The predicted pKa value is not just a theoretical curiosity; it has a direct correlation with the compound's catalytic performance. In acid-catalyzed reactions, a lower pKa (stronger acid) generally leads to a higher reaction rate, as the catalyst is more effective at protonating the substrate. For instance, solid acid catalysts functionalized with sulfonic or sulfamic acid groups are used in various organic transformations, such as the oxidation of sulfides. srce.hrresearchgate.net The efficiency of these catalysts is directly tied to their acidic strength. srce.hr By computationally predicting the pKa of this compound, researchers can estimate its potential as a catalyst and compare it with other known acid catalysts before engaging in extensive experimental work.
| Structural Feature | Effect on Electron Density | Predicted pKa | Predicted Catalytic Performance |
|---|---|---|---|
| Sulfamic Acid Group (-SO₂NH-) | Strongly electron-withdrawing | Low | High intrinsic activity |
| Benzoyl Group (-CO-) | Electron-withdrawing | Lowered further | Enhanced activity |
| 4-Bromo Substituent (-Br) | Inductively electron-withdrawing | Slightly lowered | Potentially fine-tunes activity |
Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis
While quantum chemical calculations provide insight into the intrinsic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. nih.govresearchgate.net MD simulations model the movements of atoms and molecules over time, governed by a force field that describes the potential energy of the system. nih.gov
For this compound, MD simulations are invaluable for two main purposes:
Conformational Analysis: The molecule possesses several rotatable bonds, allowing it to adopt various three-dimensional shapes or conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable (lowest energy) conformations. nih.gov Understanding the preferred conformation is crucial as it dictates how the molecule interacts with other species.
| Simulation Goal | Methodology | Expected Output/Insight |
|---|---|---|
| Conformational Search | Simulated annealing or long-timescale simulations in vacuum/implicit solvent. | Identification of low-energy conformers and the flexibility of the molecule. |
| Solvent Effects Analysis | Simulations in explicit solvent boxes (e.g., water, ethanol). | Radial distribution functions (RDFs) showing solvation structure; analysis of hydrogen bonds. |
| Interaction with Substrate | Simulation of the acid with a target substrate molecule in a solvent. | Preferred binding modes, interaction energies, and potential reaction pathways. |
Structure-Activity Relationship (SAR) Studies via Computational Modeling
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological or chemical activity. slideshare.netzamann-pharma.com Computational modeling is a cornerstone of modern SAR, allowing for the systematic evaluation of how structural modifications affect a molecule's function, thereby guiding the design of more potent or selective compounds. zamann-pharma.comnih.gov
In the context of this compound, SAR studies could be employed to optimize its properties for a specific application, such as catalysis or as a therapeutic agent. nih.gov Using the parent molecule as a lead compound, computational models can predict the activity of a library of virtual derivatives. slideshare.net For example, one could investigate:
Halogen Substitution: Replacing the bromine atom with fluorine, chlorine, or iodine to modulate electronic effects and steric bulk.
Positional Isomerism: Moving the bromo-substituent to the ortho- or meta-positions on the benzoyl ring.
Ring Modification: Replacing the phenyl ring with other aromatic or heterocyclic systems.
By calculating key descriptors (e.g., electronic properties from DFT, pKa, steric parameters) for each analog and correlating them with a predicted activity, a quantitative SAR (QSAR) model can be developed. zamann-pharma.com This model can then be used to prioritize the synthesis of the most promising candidates, accelerating the discovery process and reducing experimental costs. zamann-pharma.com
| Structural Modification | Hypothesized Effect | Property to Investigate | Potential Impact on Activity |
|---|---|---|---|
| Replace -Br with -F | Increased electronegativity, smaller size. | pKa, LUMO energy | May increase acidity and electrophilicity. |
| Replace -Br with -CH₃ | Electron-donating, increased lipophilicity. | pKa, HOMO energy | May decrease acidity, altering catalytic profile. |
| Move substituent to meta-position | Altered inductive and resonance effects. | Dipole moment, pKa | Could change binding orientation and reactivity. |
| Replace benzoyl with naphthoyl | Increased steric bulk and planarity. | Molecular shape, interaction energy | Could enhance binding through different interactions. nih.gov |
Future Directions and Emerging Research Frontiers for 4 Bromobenzoyl Sulfamic Acid
Development of Novel Synthetic Methodologies
The synthesis of N-acylsulfamic acids, including the target compound (4-Bromobenzoyl)sulfamic acid, traditionally involves the reaction of a corresponding acyl chloride or anhydride (B1165640) with sulfamic acid or its salts. However, current research is focused on developing more efficient, milder, and environmentally benign methodologies.
Several methods have been established for the N-acylation of sulfonamides and related compounds, which can be adapted for N-acylsulfamic acids. These often involve condensing the parent sulfonamide with an acylating agent like an acyl chloride or anhydride in the presence of a base such as pyridine (B92270) or trialkylamines. researchgate.netorientjchem.org Alternative approaches have utilized strong acids like concentrated H₂SO₄, Lewis acids, or heterogeneous solid acids as catalysts. researchgate.netorientjchem.orgrsc.org
A key challenge in these syntheses is achieving high yields and purity under mild conditions. One novel approach involves the use of tert-butoxyformic anhydride (Boc₂O) and pyridine for the synthesis of quaternary N-acylsulfamic acid ammonium (B1175870) salts from carboxylic acids and tetrabutylammonium (B224687) sulfamate (B1201201). karger.com This method has shown good yields for a range of aliphatic and electron-poor aromatic acids. karger.com Another innovative, green approach describes the use of ultrasound irradiation for the N-acylation of sulfonamides with acetic anhydride in catalyst-free and solvent-free conditions, suggesting a potential pathway for greener synthesis of N-acylsulfamic acids. orientjchem.org
The table below summarizes various synthetic approaches for N-acylation relevant to the synthesis of this compound.
| Acylating Agent | Reagent/Catalyst | Conditions | Key Advantages |
| Acyl Chlorides / Anhydrides | Pyridine, Trialkylamines | Basic | Traditional, well-established method. researchgate.netorientjchem.org |
| Acyl Chlorides / Anhydrides | Lewis Acids (e.g., BF₃·Et₂O) | Acidic | Catalytic approach. researchgate.net |
| Carboxylic Acids | Carbodiimides (DCC, EDC) | Condensing Agent | Direct coupling method. researchgate.net |
| Acetic Anhydride | Ultrasound Irradiation | Solvent-free, Catalyst-free | Green, efficient, and rapid. orientjchem.org |
| Carboxylic Acids | Tetrabutylammonium Sulfamate / Boc₂O | Mild | Novel procedure for salt formation. karger.com |
Exploration of Asymmetric Catalysis with Chiral N-Acylsulfamic Acids
Asymmetric catalysis, which facilitates the synthesis of single enantiomers of chiral molecules, is a cornerstone of modern pharmaceutical and fine chemical production. Chiral Brønsted acids have emerged as powerful organocatalysts for a multitude of asymmetric transformations. rsc.orgnih.gov This class of catalysts is dominated by structures like chiral phosphoric acids and, more recently, chiral carboxylic acids. rsc.orgnih.govkaist.ac.kr
While sulfonic acids like para-toluenesulfonic acid are common strong achiral Brønsted acid catalysts, the development of their chiral counterparts for asymmetric catalysis has been notably limited. researchgate.netsnf.ch The potential of chiral N-acylsulfamic acids as a distinct class of Brønsted acid catalysts remains a largely unexplored frontier. Their acidity, which can be tuned by modifying the N-acyl group, places them in an interesting position between carboxylic acids and stronger phosphoric acids, potentially enabling the activation of different classes of substrates. rsc.org
The synthesis of chiral N-alkylated sulfamic acid derivatives has been reported, and these have been successfully used as organocatalysts in multicomponent reactions, demonstrating their catalytic efficiency. scielo.br However, their application in asymmetric catalysis has not yet been extensively documented. Future research could focus on designing and synthesizing N-acylsulfamic acids with inherent chirality, such as those derived from chiral carboxylic acids, and evaluating their efficacy in key asymmetric reactions like Mannich, Friedel-Crafts, and cycloaddition reactions. nih.gov The development of such catalysts would represent a significant expansion of the organocatalysis toolbox.
Integration into Flow Chemistry and Microreactor Technologies
Flow chemistry and microreactor technology offer substantial advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety for hazardous reactions, and potential for automation and scale-up. google.combeilstein-journals.org The integration of this compound synthesis and its applications into these continuous processing technologies is an emerging area of interest.
Patents have described the continuous preparation of N-acylamino sulfonic acids using a circulating reactor, highlighting the industrial applicability of flow processes for related compounds. google.com Furthermore, sulfonation reactions have been successfully performed in continuous-flow microreactors, demonstrating the technology's ability to handle highly exothermic processes safely and efficiently. google.comresearchgate.net For instance, a method for the continuous-flow synthesis of N-methylated peptides utilizes a strong Brønsted acid to accelerate amidation, a reaction class relevant to N-acylsulfamic acid formation. nih.gov
Future research could focus on adapting the synthesis of this compound to a continuous-flow setup. This could involve pumping solutions of a 4-bromobenzoyl derivative (e.g., the acyl chloride) and a sulfamic acid salt through a heated microreactor to achieve rapid and controlled synthesis. Such a process could offer higher yields, reduced reaction times, and a safer operational window compared to batch synthesis.
Potential Advantages of Flow Synthesis for N-Acylsulfamic Acids:
| Feature | Advantage | Reference Context |
| Precise Temperature Control | Manages exothermic acylation reactions, preventing side products. | beilstein-journals.org |
| Rapid Mixing | Ensures homogeneous reaction conditions and consistent product quality. | nii.ac.jp |
| Short Residence Times | Increases throughput and can minimize degradation of sensitive products. | researchgate.netnii.ac.jp |
| Enhanced Safety | Allows for the safe handling of reactive intermediates like acyl chlorides. | beilstein-journals.org |
| Scalability | Facilitates easier scale-up from laboratory to industrial production. | google.com |
Design of Next-Generation Functional Materials Utilizing Sulfamic Acid Derivatives
The unique chemical properties of sulfamic acid and its derivatives suggest their potential as building blocks for novel functional materials. While the direct application of this compound in materials science is not yet established, related N-functional monomers and sulfur-containing polymers are active areas of research. specificpolymers.commdpi.com
One promising avenue is the development of functional polymers. Amine-functional polymers are valued for their reactivity and are used in coatings, adhesives, and biomedical applications. polysciences.com N-acylsulfamic acid monomers could potentially be polymerized or grafted onto polymer backbones to introduce specific functionalities. The acidic proton and the potential for hydrogen bonding could impart unique properties to resulting polymers, such as altered solubility, thermal stability, or ion-exchange capabilities. The bromine atom in this compound also serves as a handle for further post-polymerization modification or for imparting flame-retardant properties.
Another significant application area for N-acylsulfamic acids, or more specifically the N-acylsulfamate linkage, is in the design of "smart" materials, particularly as acid-cleavable linkers in biotechnology and medicine. nih.goviris-biotech.decreativebiolabs.netnih.gov This linkage is stable at neutral pH but hydrolyzes under mild acidic conditions, such as those found in the microenvironment of tumors or within cellular lysosomes. nih.govsci-hub.se This property is exploited to create probes for proteomics and for constructing antibody-drug conjugates (ADCs) that release their therapeutic payload specifically at the target site. nih.govsci-hub.seresearchgate.net this compound could be investigated as a component in such cleavable linker systems.
Environmental Impact Assessment of Synthetic Routes and Applications
The principles of green chemistry are increasingly guiding the development of new chemical processes, emphasizing waste reduction, energy efficiency, and the use of less hazardous substances. An environmental impact assessment of the synthesis and application of this compound is therefore essential.
The use of sulfamic acid itself is often considered environmentally benign; it is a solid, non-volatile, and effective acid catalyst for various organic reactions, often allowing for solvent-free conditions. rsc.orgresearchgate.net Synthetic methods that leverage these properties, such as the ultrasound-promoted, solvent-free acylation, present a greener alternative to traditional methods requiring volatile organic solvents and hazardous reagents. orientjchem.org
A thorough environmental assessment would involve:
Life Cycle Analysis (LCA): Evaluating the environmental burden from raw material extraction to final product disposal or degradation.
Atom Economy Calculation: Assessing the efficiency of different synthetic routes to maximize the incorporation of reactant atoms into the final product.
Toxicity and Biodegradability Studies: Determining the ecological impact of this compound and its byproducts.
Solvent and Reagent Selection: Prioritizing the use of greener solvents and recyclable catalysts to minimize environmental harm. rsc.org
By prospectively evaluating these factors, researchers can steer the development of this compound and its applications toward more sustainable outcomes.
Q & A
Q. What are the optimal experimental conditions for synthesizing (4-bromobenzoyl)sulfamic acid derivatives in solid-phase reactions?
Solid-phase synthesis of bromobenzoyl-sulfamic acid derivatives can be optimized using mechanochemical methods. For example, ball milling with sulfamic acid (20 mol%) at 600 rpm for 90 minutes achieved yields of 88–98% in a one-pot multicomponent reaction . Key parameters include:
- Catalyst loading : 5–25 mol% sulfamic acid (optimal at 20 mol%).
- Milling speed : 400–600 rpm (higher speeds improve reaction efficiency).
- Reaction time : 60–90 minutes (longer durations enhance yield).
Methodological adjustments should prioritize minimizing solvent use while maximizing atomic economy.
Q. Which spectroscopic techniques are most reliable for characterizing the molecular structure of this compound?
The compound’s structure can be validated using:
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., C=O bond length of 1.21 Å in N-(4-bromobenzoyl)-anthranilic acid) .
- Vibrational spectroscopy (IR/Raman) : Matches experimental peaks (e.g., C-Br stretch at 550–600 cm⁻¹) with density functional theory (DFT) calculations (B3LYP/6-31G(d,p)) .
- NMR : ¹H and ¹³C chemical shifts correlate with electron density distribution predicted by computational models .
Q. How should this compound be stored to maintain stability in laboratory settings?
Stability considerations include:
- Moisture avoidance : The compound’s sulfamic acid group hydrolyzes in aqueous or humid conditions, forming byproducts like HBr and sulfates .
- Temperature control : Store at room temperature (<25°C) in airtight containers under inert gas (e.g., nitrogen) .
- Incompatibility : Separate from strong oxidizers, bases, and alcohols to prevent exothermic decomposition .
Advanced Research Questions
Q. How can computational chemistry resolve discrepancies between experimental and theoretical vibrational spectra of this compound?
Discrepancies often arise from solvent effects or anharmonic vibrations. To address this:
- Basis set selection : Use 6-31G+(d,p) instead of 6-31G(d) to account for polarization and diffuse functions, improving agreement with experimental IR peaks .
- Solvent modeling : Include implicit solvent models (e.g., PCM) in DFT calculations to simulate dielectric environments.
- Frequency scaling : Apply a scaling factor of 0.961 (B3LYP/6-31G(d)) to correct systematic overestimation of vibrational frequencies .
Q. What strategies mitigate side reactions in multi-step syntheses involving this compound as a precursor?
Common side reactions include hydrolysis of the sulfamic acid group and bromine displacement. Mitigation approaches:
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the sulfamic acid moiety during coupling reactions .
- Low-temperature conditions : Perform nucleophilic substitutions (e.g., Suzuki-Miyaura coupling) at −20°C to suppress Br− elimination .
- Catalyst tuning : Employ Pd(PPh₃)₄ instead of Pd(OAc)₂ to enhance regioselectivity in cross-coupling steps .
Q. How do reaction parameters influence the catalytic efficiency of sulfamic acid in bromobenzoyl-functionalized systems?
Sulfamic acid’s dual role as a Brønsted acid and nucleophile depends on:
- pH control : At pH 2–3, sulfamic acid protonates carbonyl groups, activating electrophilic sites for nucleophilic attack .
- Solvent polarity : Acetonitrile > DMF in promoting zwitterionic intermediates, accelerating cyclization steps (e.g., formation of tetrahydroindol derivatives) .
- Additives : KI (10 mol%) enhances reactivity via halogen-bond stabilization in transition states .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on the reactivity of this compound with amines?
Contradictory data (e.g., varying yields in amidation reactions) may stem from:
- Steric effects : Bulkier amines (e.g., tert-butylamine) show lower reactivity due to hindered access to the benzoyl carbonyl .
- Acid scavengers : Use of Hünig’s base (DIPEA) vs. K₂CO₃ alters reaction pathways (e.g., via in situ HCl neutralization) .
- Reaction monitoring : Real-time FTIR or LC-MS can detect intermediates (e.g., acyl sulfamate) to optimize quenching times .
Methodological Tables
Table 1. Optimization of Ball-Milling Parameters for Sulfamic Acid-Catalyzed Reactions
| Parameter | Range Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| Sulfamic acid (mol%) | 5–25 | 20 | 98 |
| Milling speed (rpm) | 400–600 | 600 | 95 |
| Time (minutes) | 60–90 | 90 | 98 |
Table 2. Comparison of Experimental vs. Calculated Vibrational Frequencies (cm⁻¹)
| Bond Type | Experimental (IR) | B3LYP/6-31G(d,p) | Deviation (%) |
|---|---|---|---|
| C=O stretch | 1680 | 1705 | 1.5 |
| C-Br stretch | 590 | 605 | 2.5 |
| N-H bend | 1540 | 1520 | 1.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
